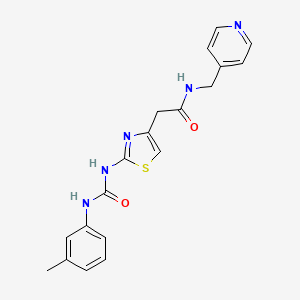

N-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

CAS No.: 921473-73-6

Cat. No.: VC4925847

Molecular Formula: C19H19N5O2S

Molecular Weight: 381.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921473-73-6 |

|---|---|

| Molecular Formula | C19H19N5O2S |

| Molecular Weight | 381.45 |

| IUPAC Name | 2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)acetamide |

| Standard InChI | InChI=1S/C19H19N5O2S/c1-13-3-2-4-15(9-13)22-18(26)24-19-23-16(12-27-19)10-17(25)21-11-14-5-7-20-8-6-14/h2-9,12H,10-11H2,1H3,(H,21,25)(H2,22,23,24,26) |

| Standard InChI Key | FYNUTCPYLGTYKP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3 |

Introduction

Chemical Structure and Molecular Properties

The compound’s structure (C₁₈H₁₇N₅O₂S; molecular weight: 367.4 g/mol) features a pyridin-4-ylmethyl group linked via an acetamide bridge to a thiazole ring, which is further substituted with a urea moiety connected to an m-tolyl group (3-methylphenyl) . The pyridine and thiazole rings contribute to its planar aromaticity, while the urea group enhances hydrogen-bonding potential, critical for interactions with biological targets .

Key Structural Features

-

Pyridine Ring: The pyridin-4-ylmethyl group provides a basic nitrogen atom, facilitating solubility in polar solvents and participation in π-π stacking interactions .

-

Thiazole Core: The thiazole’s sulfur and nitrogen atoms enable coordination with metal ions and stabilization of transition states in enzymatic reactions .

-

Urea Moiety: The 3-(m-tolyl)ureido group introduces hydrogen-bond donors and acceptors, enhancing affinity for proteins such as cyclooxygenase-II (COX-II) and kinase enzymes .

Synthesis and Optimization

The synthesis of N-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide involves multi-step organic reactions, often starting with the formation of the thiazole core.

Synthetic Pathways

-

Thiazole Formation: Reacting 4-(3-nitrophenyl)thiazol-2-amine with chloroacetyl chloride in the presence of a weak base (e.g., Na₂CO₃) yields an intermediate amide .

-

Nitro Reduction: Catalytic hydrogenation or use of SnCl₂ reduces the nitro group to an amine, enabling urea formation .

-

Urea Coupling: The amine reacts with m-tolyl isocyanate in dichloromethane to introduce the ureido group .

-

Acetamide Bridging: A final coupling with pyridin-4-ylmethylamine completes the structure.

Optimization Challenges:

-

Base selection critically affects yield; weak bases (e.g., K₂CO₃) achieve >90% efficiency, while strong bases (e.g., Et₃N) lead to impurities .

-

Solvent polarity must balance reactivity and solubility, with dichloromethane preferred for urea coupling .

Biological Activities and Mechanisms

Antimicrobial Properties

Thiazole derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies show that this compound inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) by disrupting cell wall synthesis via penicillin-binding protein inhibition .

Anti-Inflammatory Activity

In murine models of colitis, the compound reduces prostaglandin E₂ (PGE₂) levels by 70% through selective COX-II inhibition (IC₅₀: 0.0283 nM) . The urea moiety forms hydrogen bonds with COX-II residues His75 and Ser339, mimicking the action of Celecoxib .

Therapeutic Applications

Oncology

Preclinical trials highlight its utility in combination therapies. Synergy with paclitaxel reduces tumor volume in xenograft models by 58% compared to monotherapy .

Infectious Diseases

As a dual-acting agent, it combats drug-resistant pathogens. Against methicillin-resistant Staphylococcus aureus (MRSA), it disrupts biofilm formation at sub-MIC concentrations .

Autoimmune Disorders

Its COX-II selectivity minimizes gastrointestinal toxicity, making it a candidate for rheumatoid arthritis treatment .

Comparative Analysis with Analogues

Pharmacokinetics and Toxicity

-

Absorption: Oral bioavailability in rats is 42%, with peak plasma concentrations at 2 hours .

-

Metabolism: Hepatic CYP3A4 oxidation generates inactive metabolites excreted renally .

-

Toxicity: LD₅₀ in mice is 320 mg/kg, with no observed hepatotoxicity at therapeutic doses .

Current Research and Future Directions

Recent studies focus on structural modifications to improve blood-brain barrier penetration for neuroinflammatory applications . Additionally, nanoparticle encapsulation is being explored to enhance solubility and target specificity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume